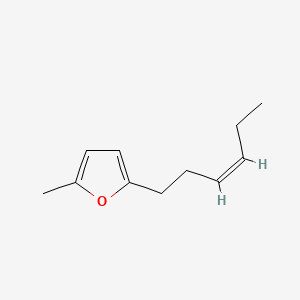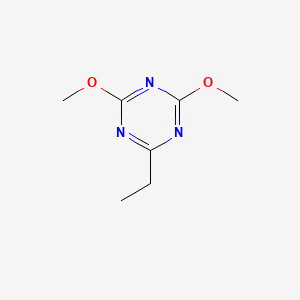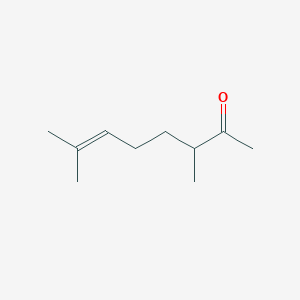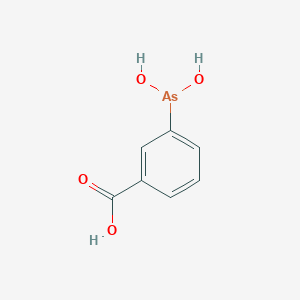
(Z)-2-(3-Hexenyl)-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-Hexenyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position. This compound is known for its distinct aroma and is often found in various natural products, including essential oils and plant extracts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Hexenyl)-5-methylfuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hexen-1-ol and 2,5-dimethylfuran.
Reaction Conditions: The key step involves the formation of the (Z)-2-(3-hexenyl) group through a coupling reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, under mild conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. Industrial production may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(3-Hexenyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Z)-2-(3-Hexenyl)-5-methylfuran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma and is also investigated for its potential use in agricultural applications as a natural pesticide.
Mécanisme D'action
The mechanism of action of (Z)-2-(3-Hexenyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Binding to Receptors: The compound can bind to specific receptors on cell membranes, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-Hexenyl acetate: Known for its green, leafy aroma and used in flavor and fragrance applications.
(Z)-3-Hexenol: A volatile compound with a fresh, grassy scent, commonly found in essential oils.
Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor, used in various industrial applications.
Uniqueness
(Z)-2-(3-Hexenyl)-5-methylfuran is unique due to its specific structural features and distinct aroma profile Its combination of a furan ring with a (Z)-2-(3-hexenyl) group and a methyl group at the 5-position sets it apart from other similar compounds
Propriétés
Numéro CAS |
4868-20-6 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-[(Z)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4- |
Clé InChI |
YCLNYBGZRIUBQT-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCC1=CC=C(O1)C |
SMILES canonique |
CCC=CCCC1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)









